1-(2,3-dimethoxyphenyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea is a complex organic compound that features a combination of aromatic rings, thiazole groups, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea typically involves multi-step organic reactions. The process may start with the preparation of the 2,3-dimethoxyphenylamine and the 7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole) intermediates. These intermediates are then coupled using a urea-forming reaction under controlled conditions, such as the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer or anti-inflammatory properties.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea is unique due to its specific combination of functional groups and aromatic systems, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c1-24-12-6-4-5-9(13(12)25-2)19-16(23)22-17-20-10-7-8-11-15(14(10)27-17)28-18(21-11)26-3/h4-8H,1-3H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVRWIUICYAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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